molecular formula C20H18FN3O3S B2733920 N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946326-39-2

N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2733920
CAS No.: 946326-39-2
M. Wt: 399.44
InChI Key: SPMJLBJIZGXELW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

In biological research, N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is investigated for its potential as a bioactive molecule. Its interactions with biological targets are of particular interest for drug discovery and development.

Medicine

The compound’s potential therapeutic applications are explored in medicinal chemistry. Its unique structure may offer advantages in the design of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the cyclopenta[d]pyrimidinyl core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a coupling reaction, often facilitated by palladium catalysts.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage, connecting the acetamide moiety to the rest of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
  • N-(2-bromophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

Uniqueness

The presence of the fluorophenyl group in N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may exhibit different chemical and biological behaviors.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-15-7-1-2-8-16(15)22-18(25)12-28-19-14-6-3-9-17(14)24(20(26)23-19)11-13-5-4-10-27-13/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMJLBJIZGXELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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